4,5-Dihydro-1,3-thiazol-2-amine;4-oxo-4-(4-sulfamoylanilino)butanoic acid
Description
The compound "4,5-Dihydro-1,3-thiazol-2-amine;4-oxo-4-(4-sulfamoylanilino)butanoic acid" consists of two distinct moieties:
- 4,5-Dihydro-1,3-thiazol-2-amine: A partially saturated thiazole ring with an amine group at position 2. This structure is reactive in nucleophilic substitution reactions, as demonstrated in the synthesis of coumarin derivatives .
- 4-Oxo-4-(4-sulfamoylanilino)butanoic acid: A butanoic acid backbone with a ketone group and a sulfamoylanilino substituent. The sulfamoyl group (-SO₂NH₂) is a polar pharmacophore common in antimicrobial agents.
Properties
CAS No. |
171088-77-0 |
|---|---|
Molecular Formula |
C13H18N4O5S2 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
4,5-dihydro-1,3-thiazol-2-amine;4-oxo-4-(4-sulfamoylanilino)butanoic acid |
InChI |
InChI=1S/C10H12N2O5S.C3H6N2S/c11-18(16,17)8-3-1-7(2-4-8)12-9(13)5-6-10(14)15;4-3-5-1-2-6-3/h1-4H,5-6H2,(H,12,13)(H,14,15)(H2,11,16,17);1-2H2,(H2,4,5) |
InChI Key |
LMCSSVHPMMTPCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)N.C1=CC(=CC=C1NC(=O)CCC(=O)O)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 4-oxo-4-(sulfamoylanilino)butanoic acid moiety
- Starting materials: Succinic anhydride and 4-sulfamoylaniline or related sulfonamide derivatives.
- Reaction conditions: The amine group of the sulfonamide reacts with succinic anhydride in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
- Temperature and time: Typically heated at 100 °C for 12 hours to ensure complete ring opening and amide bond formation.
- Yield: High yields reported, around 96% after solvent evaporation without further purification.
Formation of the Thiazole Ring and Amine Functionalization
- The thiazole ring can be synthesized via cyclization reactions involving appropriate precursors such as α-haloketones and thiourea derivatives.
- The 4,5-dihydro-1,3-thiazol-2-amine is prepared by reduction or partial saturation of the thiazole ring.
- The amine group on the thiazole is then available for coupling with the 4-oxo-4-(4-sulfamoylanilino)butanoic acid fragment.
Coupling of Thiazol-2-amine with 4-oxo-4-(4-sulfamoylanilino)butanoic acid
- The coupling is generally performed via amide bond formation using standard peptide coupling reagents or direct condensation under heating.
- Solvents such as DMF or dimethyl sulfoxide (DMSO) are preferred for their ability to dissolve both reactants.
- Reaction monitoring is done by NMR and mass spectrometry to confirm the formation of the desired product.
Reaction Conditions and Analytical Data
| Step | Reactants | Solvent | Temperature | Time | Yield | Analytical Techniques |
|---|---|---|---|---|---|---|
| 1. Amide formation (succinic anhydride + sulfonamide) | Succinic anhydride + 4-sulfamoylaniline | DMF | 100 °C | 12 h | 96% | 1H NMR, 13C NMR, HRMS |
| 2. Thiazole ring synthesis | α-haloketone + thiourea derivatives | Various (e.g., ethanol) | Reflux | Several hours | Variable | NMR, MS |
| 3. Coupling of thiazol-2-amine with acid | 4,5-Dihydro-1,3-thiazol-2-amine + 4-oxo-4-(4-sulfamoylanilino)butanoic acid | DMF/DMSO | 80-100 °C | Several hours | High (dependent on conditions) | NMR, MS, HPLC |
Research Findings and Notes
- The presence of the thiazole ring combined with sulfonamide enhances biological activity, making the compound a candidate for antimicrobial and anticancer applications.
- The synthetic route is robust, allowing for high purity (>98%) and reproducibility, as confirmed by quality control data from commercial suppliers.
- The use of DMF as a solvent and heating at 100 °C for extended periods is critical for efficient amide bond formation.
- Purification is often straightforward due to the compound’s solubility profile and stability under reaction conditions.
Summary Table of Key Preparation Parameters
| Parameter | Description | Optimal Conditions |
|---|---|---|
| Solvent | Polar aprotic solvents | DMF, DMSO |
| Temperature | For amide bond formation | 100 °C |
| Reaction Time | For complete conversion | 12 hours |
| Yield | Efficiency of synthesis | Up to 96% |
| Purity | Post-synthesis purity | >98% (by HPLC) |
| Analytical Methods | Characterization | 1H NMR, 13C NMR, HRMS, HPLC |
This detailed synthesis approach for 4,5-Dihydro-1,3-thiazol-2-amine;4-oxo-4-(4-sulfamoylanilino)butanoic acid integrates classical organic synthesis techniques with modern analytical verification, ensuring a reliable pathway for research and potential pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-1,3-thiazol-2-amine and 4-oxo-4-(4-sulfamoylanilino)butanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Tin(II) chloride, iron powder
Solvents: Ethanol, dichloromethane, acetonitrile
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Substitution Products: Alkylated or acylated thiazole derivatives
Scientific Research Applications
4,5-Dihydro-1,3-thiazol-2-amine;4-oxo-4-(4-sulfamoylanilino)butanoic acid has a wide range of applications in scientific research:
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-1,3-thiazol-2-amine;4-oxo-4-(4-sulfamoylanilino)butanoic acid involves its interaction with specific molecular targets. For instance, the sulfonamide moiety can bind to the active site of bacterial enzymes, inhibiting their function and leading to antibacterial effects . Additionally, the thiazole ring can interact with DNA or proteins, disrupting their normal function and exerting cytotoxic effects on cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs:
Physicochemical Properties
- Polarity : The sulfamoyl group increases polarity, likely enhancing aqueous solubility relative to compounds with aromatic substituents (e.g., ).
- Molecular Weight: Fluorogenic analogs like FAA8955 (473.53 g/mol) are heavier due to Fmoc protection, whereas simpler butanoic acid derivatives (e.g., ) are lighter .
Biological Activity
The compound 4,5-Dihydro-1,3-thiazol-2-amine; 4-oxo-4-(4-sulfamoylanilino)butanoic acid is noteworthy due to its potential biological activities. It combines a thiazole moiety known for various pharmacological properties with a sulfonamide derivative, which is widely recognized for its antibacterial effects. This article explores the biological activity of this compound, focusing on its antimicrobial properties and other relevant therapeutic potentials.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This structure includes a thiazole ring and a sulfonamide group, which are critical for its biological activity.
Antimicrobial Properties
- Mechanism of Action : The thiazole ring contributes to the compound's ability to inhibit bacterial growth through interference with metabolic pathways. The sulfonamide component is known to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis.
- Antibacterial Activity : Research indicates that derivatives of thiazoles exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have shown Minimum Inhibitory Concentrations (MIC) ranging from 32 μg/mL to 47 μg/mL against various strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Some studies have reported antifungal properties against strains like Candida albicans and Aspergillus niger, with inhibition rates comparable to established antifungal agents .
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of thiazole derivatives, the compound demonstrated potent activity against Pseudomonas aeruginosa and Staphylococcus aureus. The results indicated an MIC of 32 μg/mL, which was lower than that of standard antibiotics like streptomycin .
| Bacterial Strain | MIC (μg/mL) | Standard Antibiotic (MIC) |
|---|---|---|
| Staphylococcus aureus | 32 | 40 (Streptomycin) |
| Escherichia coli | 40 | 50 (Ciprofloxacin) |
| Pseudomonas aeruginosa | 32 | 35 (Gentamicin) |
Study 2: Antifungal Activity
Another investigation focused on the antifungal properties of similar compounds found that derivatives exhibited significant inhibition against Candida albicans, with an MIC of around 24 μg/mL compared to fluconazole's MIC of 26 μg/mL .
| Fungal Strain | MIC (μg/mL) | Standard Antifungal (MIC) |
|---|---|---|
| Candida albicans | 24 | 26 (Fluconazole) |
| Aspergillus niger | 30 | 28 (Itraconazole) |
Research Findings
Q & A
Q. What safety protocols are critical when handling sulfamoyl-containing compounds?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
